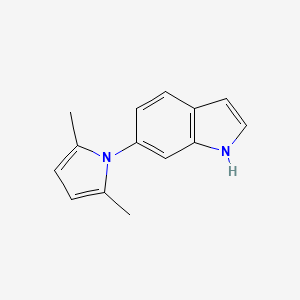

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole

CAS No.:

Cat. No.: VC13586099

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 6-(2,5-dimethylpyrrol-1-yl)-1H-indole |

| Standard InChI | InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-6-5-12-7-8-15-14(12)9-13/h3-9,15H,1-2H3 |

| Standard InChI Key | ZICYXHGTWSBXCC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C |

| Canonical SMILES | CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C |

Introduction

Structural and Functional Overview

Molecular Architecture

The compound features an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted at the 6-position with a 2,5-dimethylpyrrole group. This substitution pattern introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula is C₁₄H₁₃N₃, with a molecular weight of 223.28 g/mol. The planar indole system allows for π-π stacking, while the methyl groups on the pyrrole ring enhance hydrophobicity and modulate solubility .

Electronic Properties

The electron-donating methyl groups on the pyrrole ring increase the electron density of the aromatic system, potentially enhancing its ability to participate in charge-transfer interactions. This electronic profile is critical for applications in organic electronics or as a ligand in coordination chemistry .

Synthesis and Preparation Methods

Nucleophilic Substitution Approaches

A validated route for analogous indole-pyrrole derivatives involves NaH-mediated alkylation in dimethylformamide (DMF). For example, the synthesis of 1-(pyrimidin-2-yl)-1H-indoles proceeds via deprotonation of indole using sodium hydride (NaH), followed by reaction with 2-chloropyrimidine at 130°C for 24 hours . Adapting this method, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole could be synthesized by substituting 2-chloropyrimidine with a suitably functionalized pyrrole derivative (e.g., 1-chloro-2,5-dimethylpyrrole).

Key Optimization Parameters:

-

Temperature: Elevated temperatures (130–150°C) improve reaction kinetics but require careful monitoring to avoid decomposition .

-

Solvent: Polar aprotic solvents like DMF facilitate deprotonation and stabilize intermediates .

-

Stoichiometry: A 1:1.2 molar ratio of indole to pyrrole halide ensures complete conversion .

Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The indole NH proton typically resonates at δ 10.5–11.0 ppm. Pyrrole protons appear as a multiplet at δ 6.2–6.4 ppm, while methyl groups on the pyrrole ring show singlets at δ 2.2–2.3 ppm .

-

¹³C NMR: The nitrile carbon (if present) appears at δ 115–120 ppm, though this specific compound lacks a nitrile group. Aromatic carbons in the indole and pyrrole rings resonate between δ 110–140 ppm .

Infrared Spectroscopy (IR):

-

N-H stretches for indole are observed at 3400–3500 cm⁻¹.

Solubility and Stability

The compound’s solubility in aqueous buffers is expected to be low due to its hydrophobic pyrrole and indole moieties. In DMSO or DMF, solubility is higher (>10 mg/mL), making these solvents ideal for biological assays . Stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture.

Comparative Analysis with Related Indole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume